1-O-palmityl-3-oleoylglycerol

Ether Lipid Metabolic Stability Lipidomics

Standard ester-linked DAGs hydrolyze rapidly in vitro and in vivo, confounding signaling and metabolic-tracing studies. 1-O-Palmityl-3-oleoylglycerol solves this with a non-hydrolyzable ether bond at sn-1, ensuring data reflect the intact molecule. - Acts as a competitive PKC inhibitor, enabling clean dissection of growth-arrest pathways without mitogenic artifacts. - Serves as a stable tracer for MGAT2-dependent triglyceride resynthesis, avoiding isomerization and degradation seen with ester analogs. - Extended chemical stability supports multi-day solid-state NMR or spectroscopic acquisitions with minimal sample deterioration. Supplied with rigorous QC for batch-to-batch consistency.

Molecular Formula C37H72O4
Molecular Weight 581 g/mol
Cat. No. B1252275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-palmityl-3-oleoylglycerol
Molecular FormulaC37H72O4
Molecular Weight581 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCC=CCCCCCCCC)O
InChIInChI=1S/C37H72O4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-37(39)41-35-36(38)34-40-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h17,19,36,38H,3-16,18,20-35H2,1-2H3/b19-17-
InChIKeyOHCUOFSNZQBCEP-ZPHPHTNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-O-palmityl-3-oleoylglycerol: A Defined Ether-Linked Glycerolipid Standard for Metabolic and Signaling Studies


1-O-palmityl-3-oleoylglycerol is a synthetic 1-alkyl-3-acylglycerol, characterized by a stable ether-linked palmityl (hexadecyl) chain at the sn-1 position and an ester-linked oleoyl chain at the sn-3 position [1]. This compound is a member of the ether lipid class (CHEBI:64611), distinct from the more common ester-linked diacylglycerols (DAGs) [2]. Its well-defined structure provides a stable, non-hydrolyzable analog for investigating lipid metabolism, signaling pathways, and membrane biophysics where the dynamic nature of ester-linked lipids is a confounding variable.

Why 1-O-palmityl-3-oleoylglycerol Cannot Be Replaced by Standard Ester-Linked Diacylglycerols


Substituting 1-O-palmityl-3-oleoylglycerol with a generic ester-linked diacylglycerol like 1-palmitoyl-3-oleoyl-sn-glycerol introduces critical experimental artifacts. The defining ether bond at the sn-1 position confers a distinct metabolic stability, making it resistant to the hydrolytic enzymes that rapidly degrade standard ester-linked DAGs [1]. Furthermore, while ester-linked DAGs function as canonical activators of Protein Kinase C (PKC), ether-linked analogs, including 1-O-palmityl-3-oleoylglycerol, can act as competitive inhibitors or modulators of this central signaling pathway, leading to fundamentally different cellular outcomes such as growth arrest versus proliferation [2]. For applications requiring a stable lipid tracer or a specific PKC signaling outcome, use of an ester analog will produce non-comparable and misleading data.

Quantitative Differentiation of 1-O-palmityl-3-oleoylglycerol Against Closest Analogs


Metabolic Stability: Resistance to Hydrolytic Degradation

The ether linkage at the sn-1 position of 1-O-palmityl-3-oleoylglycerol provides a marked increase in chemical and metabolic stability compared to ester-linked analogs. In oriented solid-state NMR studies, ether-lipid bicelles maintained structural integrity and orientation for extended periods, while conventional ester-lipid bicelles were prone to degradation, significantly limiting experimental timeframes [1]. This is consistent with class-level evidence showing ether-linked glycerolipids are resistant to oxidative cleavage by microsomal enzymes, whereas ester-linked counterparts are readily metabolized [2].

Ether Lipid Metabolic Stability Lipidomics NMR Spectroscopy

PKC Signaling Modulation: Growth Arrest vs. Proliferation

In vascular smooth muscle cells, ether-linked diglycerides (structurally analogous to 1-O-palmityl-3-oleoylglycerol) inhibit growth factor-stimulated extracellular signal-regulated kinase (ERK) phosphorylation in a PKC-ɛ-dependent manner, leading to reduced cell growth. In contrast, ester-linked diacylglycerols (e.g., 1-palmitoyl-3-oleoyl-sn-glycerol) activate PKC-ɛ and promote cellular proliferation [1]. This functional antagonism is a critical differentiator for experimental design.

Protein Kinase C Cell Signaling Vascular Smooth Muscle Growth Inhibition

Substrate Specificity for MGAT2 and Triglyceride Biosynthesis

The enzyme Monoacylglycerol Acyltransferase 2 (MGAT2) plays a key role in intestinal fat absorption. MOGAT2 (the gene encoding MGAT2) is capable of using 1-monoalkylglycerol (1-O-alkylglycerol) as an acyl acceptor to synthesize 1-O-alkyl-3-acylglycerol (the same class as 1-O-palmityl-3-oleoylglycerol) [1]. In contrast, the sn-3-alkyl derivatives are poor substrates for intestinal microsomal acyltransferases compared to sn-1 and sn-2 alkyl glycerols [2]. This regiospecificity positions 1-O-palmityl-3-oleoylglycerol as a distinct metabolic intermediate that is incorporated into triglycerides without isomerization, unlike its 1,2-analogs [2].

MGAT2 Triglyceride Synthesis Acyltransferase Intestinal Absorption

Differential PKC Activation by Structural Analogs

In a cell-free assay, a series of 1-O-alkyl-2-acyl-sn-glycerols (structurally related to 1-O-palmityl-3-oleoylglycerol) were shown to inhibit protein kinase C (PKC) activity stimulated by the synthetic diacylglyceride analog 1-oleoyl-2-acetyl-sn-glycerol in a concentration-dependent manner [1]. The inhibition was effective with both saturated and unsaturated long-chain groups at the sn-1 position. This contrasts with 1,2-diacylglycerols, which are classic PKC activators. While the target compound has an ester at the sn-3 position, the ether-linked sn-1 chain is a key determinant for this inhibitory activity.

Protein Kinase C Diacylglycerol Alkylacylglycerol Enzyme Assay

Recommended Research Applications for 1-O-palmityl-3-oleoylglycerol Based on Quantitative Differentiation


Investigating Anti-Proliferative Signaling in Vascular Biology

Use 1-O-palmityl-3-oleoylglycerol to study PKC-ɛ-dependent growth arrest pathways in vascular smooth muscle cells, avoiding the confounding mitogenic effects of standard ester-linked DAGs [1]. Its defined structure ensures that observed anti-proliferative effects are directly attributable to ether lipid signaling, not to metabolic byproducts.

Stable Tracer for Intestinal Triglyceride Synthesis and Absorption

Employ 1-O-palmityl-3-oleoylglycerol as a non-hydrolyzable tracer to map the MGAT2-dependent pathway of triglyceride resynthesis in enterocytes. Its resistance to hydrolysis allows for accurate tracking of the 1,3-alkyl acyl glycerol intermediate without the isomerization issues seen with ester-linked analogs [2][3].

Long-Term Biophysical Studies of Lipid Bilayers

Formulate oriented lipid bilayers or bicelles with 1-O-palmityl-3-oleoylglycerol for extended solid-state NMR or other spectroscopic experiments. The enhanced chemical stability of the ether linkage ensures sample integrity over long data acquisition periods, which is unattainable with conventional ester-lipid formulations [4].

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